2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
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Overview
Description
2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one is a complex organic compound with a unique structure that includes a bromine atom, ethoxy and methoxy groups, and a nitro-substituted pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce compounds with fewer double bonds or oxygen atoms.
Scientific Research Applications
2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in studies of enzyme inhibition or as a probe for investigating biological pathways.
Industry: It can be used in the development of new materials or as a precursor for manufacturing other chemical products.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives with different substituents, such as:
- 2-[(E)-2-(3-bromo-4-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
- 2-[(E)-2-(3-ethoxy-4-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and a potential candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
2-[(E)-2-(3-bromo-4-ethoxy-5-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O6/c1-3-25-13-9(16)6-8(7-10(13)24-2)4-5-11-17-14(20)12(19(22)23)15(21)18-11/h4-7H,3H2,1-2H3,(H2,17,18,20,21)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRINKUJMMMLXAS-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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